Hexafluoropropene

Beschreibung

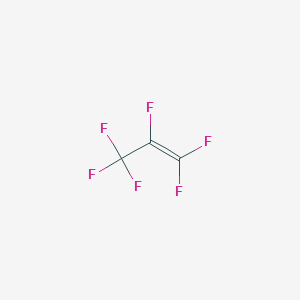

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDGVLDPFQMKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6 | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13429-24-8, 25120-07-4, 6792-31-0 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoropropylene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6792-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026949 | |

| Record name | Hexafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-29.6 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.583 AT -40 °C/4 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |

| Record name | Hexafluoropropylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

116-15-4 | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoropropylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexafluoropropylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPROPYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRW23XOS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-156.5 °C | |

| Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Hexafluoropropene

Foreword

Hexafluoropropene (HFP), a fluorinated analog of propylene, stands as a cornerstone in the landscape of advanced materials and specialty chemicals. Its unique electronic and steric properties, conferred by the extensive fluorination, render it a versatile building block for a myriad of applications, ranging from high-performance polymers to sophisticated pharmaceutical intermediates. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, properties, and key applications of this pivotal fluorochemical. Our approach herein is to not merely catalogue facts, but to provide a causal understanding of the principles that govern the synthesis and reactivity of this compound, thereby empowering the reader with actionable insights for their own research and development endeavors.

Synthesis of this compound: From Industrial Feedstocks to Laboratory Curiosities

The industrial production of this compound is dominated by high-temperature pyrolysis routes, a testament to the thermodynamic stability of the C-F bond and the energetic requirements to forge this valuable molecule.

Pyrolysis of Tetrafluoroethylene (TFE)

The primary industrial synthesis of this compound involves the thermal rearrangement of tetrafluoroethylene.[1][2] This process is typically carried out in a flow reactor at temperatures ranging from 700 to 900°C.[3]

Reaction: 3 CF₂=CF₂ → 2 CF₃CF=CF₂

The underlying mechanism of this transformation is a complex series of radical reactions. At elevated temperatures, TFE can dimerize to form octafluorocyclobutane, which can then undergo further thermal decomposition to yield this compound and other byproducts.[4] The reaction conditions, particularly temperature and residence time, are critical parameters that must be carefully controlled to maximize the yield of HFP while minimizing the formation of undesirable side products such as perfluoroisobutylene (PFIB), a highly toxic compound.[4] To enhance selectivity, the pyrolysis is often conducted at reduced pressure or in the presence of an inert diluent like steam.[5]

Experimental Protocol: Laboratory-Scale Pyrolysis of Tetrafluoroethylene

Objective: To synthesize this compound via the pyrolysis of tetrafluoroethylene.

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Tube furnace capable of reaching 900°C

-

Quartz or nickel-alloy reactor tube

-

Gas flow controllers

-

Cold trap (e.g., liquid nitrogen)

-

Gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

-

Assemble the pyrolysis apparatus, ensuring all connections are leak-tight. The reactor tube should be packed with a suitable material, such as nickel shavings, to improve heat transfer.

-

Purge the entire system with an inert gas to remove any air and moisture.

-

Heat the tube furnace to the desired reaction temperature (e.g., 800°C).[3]

-

Once the temperature has stabilized, introduce a controlled flow of TFE gas into the reactor. The residence time can be controlled by adjusting the flow rate and the reactor volume. A typical residence time is in the order of seconds.[4]

-

The product stream exiting the reactor is passed through a cold trap to condense the this compound and other less volatile products.

-

The collected condensate is then carefully warmed to vaporize the HFP, which can be collected and further purified by distillation.

-

The composition of the product mixture should be analyzed by GC-MS to determine the yield and purity of the this compound.

Pyrolysis of Chlorodifluoromethane (R-22)

An alternative industrial route to this compound involves the pyrolysis of chlorodifluoromethane.[2] This process also yields tetrafluoroethylene, and the ratio of the two products can be controlled by adjusting the reaction conditions.[5]

Reaction: 2 CHClF₂ → CF₂=CF₂ + 2 HCl Followed by: 3 CF₂=CF₂ → 2 CF₃CF=CF₂

This method offers the advantage of utilizing a more readily available and less expensive starting material. However, it also generates hydrogen chloride as a corrosive byproduct, which requires appropriate handling and disposal measures. The co-production of TFE and HFP necessitates a subsequent separation step, typically fractional distillation, to isolate the desired product.

Logical Relationship: Synthesis Pathways

Caption: Primary industrial synthesis routes to this compound.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are a direct consequence of its molecular structure, characterized by the presence of six fluorine atoms. These properties are tabulated below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃F₆ | [6] |

| Molar Mass | 150.02 g/mol | [6] |

| Appearance | Colorless, odorless gas | [6] |

| Boiling Point | -29.4 °C | [6] |

| Melting Point | -156.2 °C | [6] |

| Density (liquid) | 1.583 g/cm³ at -40 °C | [6] |

| Solubility in water | Slightly soluble | [6] |

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F NMR spectrum of this compound is complex due to the various fluorine environments and spin-spin coupling. It provides a unique fingerprint for the molecule, allowing for its identification and the quantification of impurities.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. The C=C stretching vibration is also observable, though it is weaker than in non-fluorinated alkenes.[1][9][10]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 150. The fragmentation pattern is characterized by the loss of fluorine atoms and CF₃ groups, with prominent peaks at m/z 131 ([M-F]⁺) and 69 ([CF₃]⁺).[6][11]

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by the electronic effects of the fluorine atoms. The electron-withdrawing nature of the fluorine atoms renders the double bond electron-deficient and susceptible to nucleophilic attack.

Nucleophilic Addition

Unlike typical alkenes that readily undergo electrophilic addition, this compound is relatively inert to electrophiles. Conversely, it reacts readily with a variety of nucleophiles.[12][13] The attack of a nucleophile (Nu⁻) typically occurs at the internal carbon of the double bond, leading to the formation of a carbanion intermediate. This intermediate can then be protonated or react with other electrophiles.

Reaction Mechanism: Nucleophilic Addition to HFP

Caption: General mechanism of nucleophilic addition to this compound.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, it reacts with aromatic azine N-oxides via a 1,3-dipolar cycloaddition mechanism to yield 2-heteroarylperfluoropropionic acid derivatives.[14] This reaction provides a valuable route to novel fluorinated compounds with potential applications in medicinal chemistry.

Polymerization

One of the most significant applications of this compound is in the synthesis of fluoropolymers. It can be copolymerized with other fluoroalkenes, such as tetrafluoroethylene and vinylidene fluoride, to produce a range of commercially important materials with tailored properties.[15][16][17][18][19] The polymerization is typically initiated by free-radical or anionic initiators. The incorporation of HFP into the polymer backbone disrupts the crystallinity that would be present in a homopolymer of TFE (PTFE), resulting in materials that are melt-processable and have improved flexibility.

Key Applications of this compound

The unique properties of this compound have led to its use in a diverse array of applications.

Fluoropolymers

-

Fluorinated Ethylene Propylene (FEP): A copolymer of TFE and HFP, FEP possesses excellent chemical resistance, high thermal stability, and outstanding dielectric properties. It is used in wire and cable insulation, linings for chemical processing equipment, and non-stick coatings.

-

Fluoroelastomers (FKM): Copolymers of vinylidene fluoride, this compound, and sometimes tetrafluoroethylene, are known for their exceptional resistance to heat, chemicals, and oils. They are widely used in seals, gaskets, and hoses in the automotive, aerospace, and chemical industries.

Synthesis of Other Fluorochemicals

-

Hexafluoropropylene Oxide (HFPO): A key intermediate in the production of high-performance perfluoropolyether (PFPE) lubricants and other specialty fluorochemicals.[20][21][22][23][24] HFPO is synthesized by the oxidation of this compound.

-

Hexafluoroisopropanol (HFIP): A versatile fluorinated solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[25] It can be produced from this compound via hexafluoroacetone.

Role in Drug Development

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[26][27][28][29] While direct incorporation of the hexafluoropropenyl group into drug candidates is less common, HFP serves as a crucial starting material for the synthesis of more complex fluorinated building blocks used in medicinal chemistry. For example, derivatives of this compound are used to synthesize fluorinated amino acids and other intermediates for the preparation of novel therapeutic agents.[14] The copolymer poly(vinylidene fluoride-co-hexafluoropropylene) has also been explored for use in controlled drug release systems.[30]

Safety and Handling

This compound is a colorless, non-flammable gas that is typically handled as a liquefied gas under pressure. It is important to consult the Safety Data Sheet (SDS) before handling this chemical. Key safety considerations include:

-

Inhalation Hazard: HFP is an asphyxiant at high concentrations and can cause respiratory tract irritation.

-

Frostbite Hazard: Direct contact with the liquid can cause severe frostbite.

-

Cylinder Handling: Cylinders should be stored in a well-ventilated area, away from heat and direct sunlight, and secured to prevent falling.

Conclusion

This compound is a molecule of significant industrial and scientific importance. Its synthesis, primarily through the pyrolysis of fluorinated precursors, provides a reliable source of this versatile building block. The unique physicochemical properties of HFP, stemming from its high degree of fluorination, underpin its utility in a wide range of applications, from the production of robust fluoropolymers to the synthesis of complex fluorinated molecules for the life sciences. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist or researcher working in the field of fluorine chemistry.

References

- J. Macromol. Sci. Chem., A8 (3), 499-520 (1974).

- Nielsen, J. R., & Claassen, H. H. (1951). Infrared and Raman Spectra of Fluorinated Ethylenes. V. This compound*. The Journal of Chemical Physics, 19(10), 1354-1360.

- EP1698650A1 - Polymerization of hexafluoropropylene oxide - Google Patents. (n.d.).

- US8653229B2 - Polymerisation of hexafluoropropylene oxide - Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8302, Hexafluoropropylene. Retrieved January 9, 2026, from [Link].

- Nielsen, J. R., Claassen, H. H., & Smith, D. C. (1950). Infrared and Raman Spectra of Fluorinated Ethylenes. V. This compound. The Journal of Chemical Physics, 18(6), 812-817.

- Pospelova, N. B., & Mokrushin, I. G. (2018). Identification method of hexafluoroprylene dimers and trimers by 19 F NMR. Fluorine notes, 3(118).

- US5919973A - Process for the polymerization of this compound oxide - Google Patents. (n.d.).

- Loska, R., & Mąkosza, M. (2008). New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with this compound. Chemistry (Weinheim an der Bergstrasse, Germany), 14(8), 2577–2589.

- US4356291A - Purification and polymerization of hexafluoropropylene oxide - Google Patents. (n.d.).

- Lau, K. K. S., & Gleason, K. K. (1998). High-Resolution 19F MAS NMR Spectroscopy of Fluorocarbon Films from Pulsed PECVD of Hexafluoropropylene Oxide. The Journal of Physical Chemistry B, 102(26), 5023–5032.

-

Wanhongrun. (2025, December 18). What are the spectroscopic characteristics of Hexafluoropropylene? - Blog. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[19F NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link].

- Liu, Y., et al. (2023). A Kinetic Study of the Inhibition Mechanism of Hexafluoropropylene (HFP) on Hydrogen Combustion. ACS Omega, 8(40), 37475-37487.

-

Wikipedia. (2023, November 28). Hexafluoropropylene oxide. Retrieved January 9, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). 1,1,1,2,3,3-Hexafluoropropane. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link].

- Vertex AI Search. (2025, October 8). What are the reaction mechanisms of Hexafluoropropylene in different reactions? - Blog.

-

National Institute of Standards and Technology. (n.d.). Propene, hexafluoro-. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link].

- Kim, S. H., et al. (2001). Pyrolysis of a Mixture of Trifluoromethane and Tetrafluoroethylene to Produce Hexafluoropropylene. Journal of Chemical Engineering of Japan, 34(7), 932-938.

- Lau, K. K. S., & Gleason, K. K. (1998). High-Resolution 19F MAS NMR Spectroscopy of Fluorocarbon Films from Pulsed PECVD of Hexafluoropropylene Oxide. The Journal of Physical Chemistry B, 102(26), 5023-5032.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883, Hexafluoropropylene oxide. Retrieved January 9, 2026, from [Link].

- Haszeldine, R. N., et al. (1972). Organophosphorus chemistry. Part XVII. Reaction of this compound and some fluorochloro-olefins with phosphines: competition between radical and ionic reactions. Journal of the Chemical Society, Perkin Transactions 1, 372-376.

- US6924402B2 - Simultaneous preparation of tetrafluoroethylene and hexafluoropropylene - Google Patents. (n.d.).

-

National Institute of Standards and Technology. (n.d.). Hexafluoropropylene oxide. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link].

- Percy, J. M., et al. (1998). Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1, (18), 2971-2978.

-

Wikipedia. (2023, December 1). Hexafluoropropylene. Retrieved January 9, 2026, from [Link].

- US6403848B1 - Preparation of hexafluoropropylene from the pyrolysis of trifluoromethane and tetrafluoroethylene - Google Patents. (n.d.).

- US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents. (n.d.).

- Narayanam, J. M. R., & Stephenson, C. R. J. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.

- Ferrero, D., et al. (2013). The Explosive Decomposition of Tetrafluoroethylene: Large Scale Tests and Simulations. Chemical Engineering Transactions, 31, 763-768.

- Luo, G., & Su, W. (2022).

- Mir, Q. C., Guo, C. Y., Kirchmeier, R. L., & Shreeve, J. M. (1995). Nucleophilic substitution reactions of heterocyclic amines and acyclic diamines with chlorofluoro olefins and hexafluoropropylene oxide. The Journal of Organic Chemistry, 60(20), 6484–6488.

- Spennacchio, M., et al. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Science, 385(6713), 1083-1088.

- Bégué, J.-P., & Bonnet-Delpon, D. (2006). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Fluorine Chemistry, 127(8), 992-1012.

- Ilardi, E. A., & Tota, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1096.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceutical and Medicinal Chemistry. Science, 317(5846), 1881-1886.

- Chambers, R. D., et al. (1981). The reaction of this compound oxide with alkyl lithium reagents. Journal of Fluorine Chemistry, 18(1), 123-130.

- Birchall, J. M., et al. (1966). The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. Journal of the Chemical Society B: Physical Organic, 494-498.

- Reverchon, E., & Cardea, S. (2010). Supercritical Phase Inversion To Form Drug-Loaded Poly(vinylidene fluoride-co-hexafluoropropylene) Membranes. Industrial & Engineering Chemistry Research, 49(17), 7955–7962.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Hexafluoropropylene - Wikipedia [en.wikipedia.org]

- 3. US6403848B1 - Preparation of hexafluoropropylene from the pyrolysis of trifluoromethane and tetrafluoroethylene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents [patents.google.com]

- 6. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. What are the spectroscopic characteristics of Hexafluoropropylene? - Blog - Wanhongrun [zbwhr.com]

- 11. Propene, hexafluoro- [webbook.nist.gov]

- 12. What are the reaction mechanisms of Hexafluoropropylene in different reactions? - Blog [zbwhr.com]

- 13. Organophosphorus chemistry. Part XVII. Reaction of this compound and some fluorochloro-olefins with phosphines: competition between radical and ionic reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5919973A - Process for the polymerization of this compound oxide - Google Patents [patents.google.com]

- 16. EP1698650A1 - Polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 17. US8653229B2 - Polymerisation of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 18. EP0154297B1 - Polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 19. US4356291A - Purification and polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 20. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 21. Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Hexafluoropropylene oxide [webbook.nist.gov]

- 23. Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. scilit.com [scilit.com]

- 25. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 26. Synthesis and Applications of Selected Fluorine-Containing Fluorophores | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactions and Mechanisms of Hexafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoropropene (HFP), a fluorinated alkene with the chemical formula C₃F₆, stands as a cornerstone in the synthesis of a diverse array of fluorinated materials.[1] Its unique electronic properties, stemming from the strong electron-withdrawing nature of its fluorine substituents, impart a distinct reactivity profile that enables a wide range of chemical transformations. This guide provides a comprehensive exploration of the core chemical reactions and mechanisms of this compound, tailored for professionals in research and drug development. We will delve into the causality behind its reactivity, detail key reaction classes with mechanistic insights, and provide practical experimental considerations.

The Unique Reactivity of this compound: An Overview

The reactivity of this compound is fundamentally governed by the electronic influence of the six fluorine atoms. These atoms create a strong inductive effect, polarizing the C=C double bond and rendering the carbon atoms electron-deficient. This electronic characteristic makes HFP highly susceptible to nucleophilic attack, a defining feature of its chemistry.[2] Conversely, electrophilic additions, while possible, are generally less facile than in their hydrocarbon counterparts.[3][4] The presence of the double bond also allows HFP to participate in cycloaddition reactions and polymerization processes, leading to the formation of a wide variety of valuable fluoropolymers and specialty chemicals.[5][6]

Nucleophilic Addition Reactions: A Dominant Pathway

Nucleophilic addition represents one of the most important classes of reactions for this compound.[2] The electron-deficient nature of the double bond makes it a prime target for a wide variety of nucleophiles.

Mechanism of Nucleophilic Addition

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanion intermediate. This intermediate can then be protonated or undergo further reactions to yield the final product. The regioselectivity of the attack is influenced by both steric and electronic factors.

Caption: General mechanism of nucleophilic addition to this compound.

Common Nucleophiles and Their Reactions

A variety of nucleophiles have been shown to react with this compound, including:

-

Amines: Primary and secondary amines react with HFP to form substituted amines.[2]

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols can add across the double bond to form ethers.[7]

-

Phosphines: Dimethylphosphine, for example, reacts nucleophilically with HFP to yield dimethylpentafluoropropenylphosphines.[8]

Experimental Protocol: Reaction of HFP with an Amine (General Procedure)

Safety Precaution: this compound is a colorless, odorless gas that can act as an asphyxiant.[9] All manipulations should be carried out in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat, must be worn.[10]

Methodology:

-

A pressure vessel is charged with the amine and a suitable solvent (e.g., an aprotic polar solvent like acetonitrile).

-

The vessel is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

This compound gas is then carefully condensed into the reaction vessel. The amount of HFP added can be determined by mass.

-

The vessel is sealed and allowed to warm to room temperature, or heated as required by the specific reaction.

-

The reaction is monitored by an appropriate analytical technique (e.g., GC-MS or NMR).

-

Upon completion, the vessel is cooled again before carefully venting any excess HFP.

-

The reaction mixture is then worked up to isolate and purify the product.

Electrophilic Addition Reactions

While less common than nucleophilic additions, electrophilic additions to this compound can occur under specific conditions. The electron-withdrawing fluorine atoms deactivate the double bond towards electrophilic attack.[3]

Mechanism of Electrophilic Addition

The mechanism involves the initial attack of an electrophile on the π-electrons of the double bond, forming a carbocation intermediate. This is the rate-determining step.[4] The carbocation is then attacked by a nucleophile to give the final addition product. Due to the electronic effects of the fluorine atoms, the stability of the carbocation intermediate plays a crucial role in determining the regioselectivity of the reaction.

Caption: General mechanism of electrophilic addition to this compound.

Examples of Electrophilic Additions

-

Halogenation: The addition of halogens like chlorine or bromine can occur, often requiring harsher conditions than for non-fluorinated alkenes. The reaction proceeds through a cyclic halonium ion intermediate.[5]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) also follows an electrophilic addition mechanism.[5]

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, providing access to a variety of fluorinated cyclic compounds. These reactions are valuable for the synthesis of complex molecules in medicinal and materials chemistry.[11]

[3+2] Cycloadditions

HFP can react with 1,3-dipoles, such as azomethine ylides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. These reactions are often highly stereoselective.[11]

Diels-Alder Reactions

While the electron-deficient nature of HFP makes it a poor diene, it can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The use of solvents like hexafluoroisopropanol (HFIP) has been shown to promote these reactions.[12]

Polymerization of this compound

Polymerization is a major industrial application of this compound.[6] It can be polymerized through various mechanisms, most notably free-radical and anionic polymerization, to produce a range of fluoropolymers with desirable properties such as high thermal stability and chemical resistance.

Free-Radical Polymerization

Free-radical polymerization is a common method for producing HFP-containing polymers. The process is initiated by a free-radical initiator, which adds to the HFP monomer to create a new radical species. This radical then propagates by adding to subsequent HFP monomers to form a polymer chain.[6]

Caption: Simplified workflow for the free-radical polymerization of HFP.

Anionic Polymerization

Anionic polymerization of HFP can be initiated by nucleophiles such as fluoride ions. This method allows for good control over the polymer's molecular weight and architecture.[13]

Copolymers

This compound is frequently copolymerized with other monomers, most notably vinylidene fluoride (VDF), to produce fluoroelastomers (FKM).[14] These materials exhibit excellent resistance to heat, chemicals, and oils, making them suitable for demanding applications in the automotive and aerospace industries.[14]

Other Important Reactions

Oxidation

The oxidation of this compound can lead to the formation of hexafluoropropylene oxide (HFPO), an important industrial intermediate used in the synthesis of fluoropolymers and other organofluorine compounds.[15][16] The reaction is typically carried out with an oxidizing agent like oxygen.[16]

Fluorination

Direct fluorination of this compound trimers under UV irradiation can produce highly branched perfluoroalkanes.[17] This reaction proceeds through a radical mechanism involving the elimination and re-addition of trifluoromethyl groups.[17]

Applications in Drug Development

The introduction of fluorine-containing moieties into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[18][19] this compound and its derivatives serve as valuable building blocks for the synthesis of these fluorinated pharmaceuticals. For instance, partially fluorinated dialkyl ethers can be prepared from HFP and alcohols.[7] The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can be derived from HFP, is also prevalent in peptide and protein chemistry and drug discovery.[19][20]

Safety and Handling of this compound

This compound is a non-flammable gas but is shipped as a liquefied gas under pressure.[9][21] It is crucial to handle HFP in a well-ventilated area, preferably within a fume hood, to avoid inhalation, which can cause respiratory irritation and may be harmful.[22][23] Direct contact with the liquid can cause frostbite.[21] Appropriate personal protective equipment, including safety glasses, gloves, and protective clothing, should always be worn.[23] Cylinders should be secured and protected from physical damage.[21] In case of a leak, the area should be evacuated.[23]

| Property | Value | Reference |

| Chemical Formula | C₃F₆ | [5] |

| Molar Mass | 150.02 g/mol | [24] |

| Boiling Point | -28 °C | [1] |

| Melting Point | -153 °C | [1] |

| Appearance | Colorless, odorless gas | [1][5] |

Table 1: Physical and Chemical Properties of this compound.

Conclusion

This compound's unique electronic structure dictates a rich and versatile chemistry, dominated by nucleophilic additions and polymerization reactions. Its ability to serve as a precursor to a vast array of fluorinated molecules and polymers underscores its importance in both industrial and research settings, including the ever-evolving field of drug development. A thorough understanding of its reaction mechanisms and adherence to strict safety protocols are paramount for harnessing the full potential of this valuable fluorinated building block.

References

- Essential Safety and Logistical Information for Handling this compound Trimer - Benchchem. (n.d.).

- What are the reaction mechanisms of Hexafluoropropylene in different reactions? - Blog. (2025, October 8).

- How does Hexafluoropropylene participate in polymerization reactions? - Blog. (2025, December 18).

- Nucleophilic Reactions of Perfluoroalkenes - ProQuest. (n.d.).

- Photoinduced Fluorination of this compound Trimers: Synthesis of Branched Perfluoroalkanes - RSC Publishing. (n.d.).

- This compound - Synquest Labs. (n.d.).

- This compound - HaloPolymer Trading Inc. (n.d.).

- Hexafluoropropylene - Safety Data Sheet - ChemicalBook. (n.d.).

- HEXAFLUOROPROPYLENE - CAMEO Chemicals - NOAA. (n.d.).

- A Kinetic Study of the Inhibition Mechanism of Hexafluoropropylene (HFP) on Hydrogen Combustion | ACS Omega - ACS Publications. (2025, September 24).

- Hexafluoropropylene oxide - Wikipedia. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 9).

- Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization | Request PDF - ResearchGate. (2025, August 5).

- Synthesis and Use of Partially Fluorinated Dialkyl Ethers Derived from Hexafluoropropylene | Request PDF - ResearchGate. (2025, August 10).

- Gas-phase Epoxidation of Hexafluoropropylene | Semantic Scholar. (2015, May 25).

- Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Hexafluoropropylene | C3F6 | CID 8302 - PubChem - NIH. (n.d.).

- A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. (2025, September 19).

- Multistep synthesis of hexafluoropropylene - Google Patents. (n.d.).

- Enzymatic synthesis of fluorinated compounds - PubMed. (n.d.).

- Hexafluoropropylene - Wikipedia. (n.d.).

- Synthesis of Derivatives of Hexafluoroisopropanol - eGrove - University of Mississippi. (n.d.).

- STUDY ON PLASMA POLYMERIZATION OF this compound. (1988). Chinese Journal of Applied Chemistry, 0(1), 62-66.

- Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem. (n.d.).

- Table 1 Free radical additions of cyclic alcohols to this compound... - ResearchGate. (n.d.).

- Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Publishing. (2018, September 21).

- What polymers can be synthesized from Hexafluoropropylene? - Blog. (2025, October 2).

- Hexafluoropropylene (CAS No. 116-15-4) - ECETOC. (n.d.).

- Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. (n.d.).

- Supercritical Phase Inversion To Form Drug-Loaded Poly(vinylidene fluoride-co-hexafluoropropylene) Membranes | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- Self‐Promoted Nucleophilic Addition of Hexafluoro‐2‐propanol to Vinyl Ethers | Request PDF - ResearchGate. (2025, August 9).

- Organophosphorus chemistry. Part XVII. Reaction of this compound and some fluorochloro-olefins with phosphines: competition between radical and ionic reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- How hexafluoroisopropanol solvent promotes Diels-Alder cycloadditions: ab initio metadynamics simulations | Request PDF - ResearchGate. (n.d.).

- Electrophilic addition - Wikipedia. (n.d.).

- Nucleophilic addition - Wikipedia. (n.d.).

- 14.2: Electrophilic Addition to Alkenes - Chemistry LibreTexts. (2022, July 20).

- [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed. (2023, September 26).

- Electrophilic Addition to Alkenes. (n.d.).

- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI. (n.d.).

- 4.6: Nucleophilic Addition Reactions - Chemistry LibreTexts. (2023, September 21).

- Nucleophilic Addition reactions - YouTube. (2016, September 18).

Sources

- 1. Hexafluoropropylene - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Reactions of Perfluoroalkenes - ProQuest [proquest.com]

- 3. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What are the reaction mechanisms of Hexafluoropropylene in different reactions? - Blog [zbwhr.com]

- 6. How does Hexafluoropropylene participate in polymerization reactions? - Blog - Wanhongrun [zbwhr.com]

- 7. researchgate.net [researchgate.net]

- 8. Organophosphorus chemistry. Part XVII. Reaction of this compound and some fluorochloro-olefins with phosphines: competition between radical and ionic reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. HEXAFLUOROPROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What polymers can be synthesized from Hexafluoropropylene? - Blog [zbwhr.com]

- 15. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Photoinduced fluorination of this compound trimers: synthesis of branched perfluoroalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. egrove.olemiss.edu [egrove.olemiss.edu]

- 20. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]

- 21. halopolymer-usa.com [halopolymer-usa.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Hexafluoropropene

Introduction: Deciphering the Molecular Signature of Hexafluoropropene

This compound (HFP), a cornerstone of modern fluoropolymer chemistry, possesses a unique molecular architecture that dictates its reactivity and physical properties. Its industrial significance in the synthesis of specialty elastomers, thermoplastics, and membranes necessitates a robust analytical framework for quality control, reaction monitoring, and structural elucidation of its derivatives. Spectroscopic analysis provides a powerful, non-destructive lens through which we can interrogate the intricate details of HFP's structure, from the precise arrangement of its fluorine and carbon atoms to its vibrational and electronic behavior.

This guide offers a comprehensive exploration of the primary spectroscopic techniques employed in the characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of methods. It delves into the causality behind experimental choices, providing field-proven insights to empower the reader with a deeper understanding of how to extract meaningful and reliable data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and other key techniques, presenting a holistic view of HFP's spectroscopic identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of fluorinated compounds like this compound. The presence of NMR-active nuclei, namely ¹⁹F (100% natural abundance) and ¹³C, allows for a detailed mapping of the molecular connectivity and stereochemistry.[1]

¹⁹F NMR Spectroscopy: A Window into the Fluorine Framework

Given the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is the preeminent technique for analyzing HFP and its derivatives.[1][2] The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, providing distinct signals for each fluorine nucleus in the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹⁹F NMR Spectrum

-

Sample Preparation: Dissolve a ~5-10 mg sample of this compound or its derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (typically -50 to -200 ppm).

-

Use a 90° pulse with a sufficient relaxation delay (D1) to ensure quantitative results, particularly when analyzing mixtures.[2]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to an external standard, such as CFCl₃ (δ = 0 ppm).

-

Interpreting the ¹⁹F NMR Spectrum of this compound:

The ¹⁹F NMR spectrum of this compound exhibits distinct resonances for the different fluorine environments. The coupling between non-equivalent fluorine nuclei provides crucial information about the molecular structure. For instance, the coupling constants between fluorine atoms on adjacent carbons can help determine the relative orientation of the C-F bonds.[1]

Table 1: Representative ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound and its Oligomers [3]

| Compound/Group | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| This compound (monomer) | ||

| CF₃ | ~ -70 | d |

| CF | ~ -180 | m |

| =CF₂ (cis to CF) | ~ -90 | dd |

| =CF₂ (trans to CF) | ~ -105 | dd |

| (Z)-Nonafluoro-4-(trifluoromethyl)pent-2-ene (Dimer) | ||

| CF₃ (on C1) | -67.10 | dddhept |

| CF₃ (on C4) | -77.85 | ddqd |

| CF (on C2) | -139.24 | qddhept |

| CF (on C3) | -141.98 | heptdqd |

| CF (on C4) | -189.04 | qdheptd |

| (E)-Nonafluoro-4-(trifluoromethyl)pent-2-ene (Dimer) | ||

| CF₃ (on C1) | -71.84 | ddd |

| CF₃ (on C4) | -78.12 | ddd |

| CF (on C2) | -158.18 | dqdhept |

| CF (on C3) | -160.89 | ddqhept |

| CF (on C4) | -189.76 | ddheptq |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Expert Insight: The large chemical shift dispersion in ¹⁹F NMR is a significant advantage, minimizing signal overlap even in complex oligomeric mixtures.[3] This allows for the accurate identification and quantification of different isomers and reaction byproducts.

¹³C NMR Spectroscopy: Mapping the Carbon Backbone

While ¹⁹F NMR provides information about the fluorine atoms, ¹³C NMR is essential for characterizing the carbon skeleton of this compound and its polymers.[1] The carbon atoms attached to fluorine exhibit significant downfield shifts due to the strong electron-withdrawing effect of fluorine.

Key Features of the ¹³C NMR Spectrum:

-

Large C-F Coupling Constants: The one-bond (¹JCF) and two-bond (²JCF) coupling constants are typically large, leading to complex splitting patterns that can aid in signal assignment.

-

Chemical Shift Sensitivity: The chemical shifts of the carbon atoms are sensitive to their hybridization and the number of attached fluorine atoms. The sp² carbons of the double bond will have distinct chemical shifts from the sp³ carbon of the trifluoromethyl group.

Experimental Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of this compound.

Vibrational Spectroscopy: Probing Molecular Motion

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[1] For this compound, these techniques are invaluable for identifying characteristic functional groups and confirming structural features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching and bending vibrations of the C-F and C=C bonds.[1]

Table 2: Key Infrared Absorption Bands of Gaseous this compound [4][5]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1795 | C=C stretch |

| ~1340 | CF₃ symmetric stretch |

| ~1290 | C-F stretch |

| ~1240 | C-F stretch |

| ~1180 | C-F stretch |

| ~980 | C-F stretch |

| ~770 | CF₃ deformation |

| ~650 | C-F bend |

| ~560 | C-F bend |

Experimental Protocol: Gas-Phase IR Spectroscopy

-

Sample Introduction: Introduce gaseous this compound into an evacuated gas cell with IR-transparent windows (e.g., KBr, NaCl).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty cell should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to literature values for confirmation.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to symmetric vibrations and provides complementary information to IR spectroscopy.[1] The symmetric stretching of the C=C bond in this compound gives rise to a characteristic Raman band.

Expert Insight: The combination of IR and Raman spectroscopy is powerful for a complete vibrational analysis. Vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, due to the different selection rules for the two techniques.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to study its fragmentation patterns, which can provide structural information.

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

Expected Fragmentation Pattern of this compound:

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule (m/z = 150).

-

Major Fragments: Common fragments include the loss of a fluorine atom or a trifluoromethyl group. The base peak (most intense peak) is often observed at m/z = 131, corresponding to the [C₃F₅]⁺ fragment.[6][7] Other significant fragments include [CF₃]⁺ (m/z = 69) and [C₂F₄]⁺ (m/z = 100).

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of volatile compounds.

Other Spectroscopic Techniques

While NMR, vibrational spectroscopy, and mass spectrometry are the primary tools for HFP analysis, other techniques can provide valuable, albeit more specialized, information.

UV-Visible Spectroscopy

This compound exhibits weak absorption in the ultraviolet region, typically around 200-220 nm.[1] This absorption is attributed to the π → π* electronic transition of the carbon-carbon double bond. The electron-withdrawing fluorine atoms can cause a blue shift (shift to shorter wavelengths) compared to non-fluorinated alkenes.[1] While not typically used for structural elucidation, UV-Vis spectroscopy can be employed for quantitative analysis using the Beer-Lambert law, particularly in process monitoring.[8]

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation.[9][10] Studies on the VUV photoabsorption of this compound have been conducted to understand its electronic transitions in the vacuum ultraviolet region.[11] This technique is primarily used in fundamental research to probe the energies of molecular orbitals.

Conclusion: A Synergistic Approach to a Complete Molecular Portrait

The comprehensive spectroscopic characterization of this compound is not reliant on a single technique but rather on the synergistic integration of multiple analytical methods. ¹⁹F and ¹³C NMR provide the definitive structural map, IR and Raman spectroscopy reveal the vibrational fingerprints, and mass spectrometry confirms the molecular weight and fragmentation pathways. Together, these techniques offer a detailed and self-validating system for the analysis of this industrially vital fluoromonomer. The principles and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently and accurately characterize this compound and its diverse range of derivatives, ensuring the quality and consistency of materials that are critical to numerous advanced applications.

References

- Identification method of hexafluoroprylene dimers and trimers by 19 F NMR. Fluorine notes.

-

Nielsen, J. R., Claassen, H. H., & Smith, D. C. (1950). Infrared and Raman Spectra of Fluorinated Ethylenes. V. Hexaftuoropropene*. The Journal of Chemical Physics, 18(12), 1916-1921. Available at: [Link]

- Wanhongrun. (2025, December 18). What are the spectroscopic characteristics of Hexafluoropropylene? Wanhongrun Blog.

-

Nielsen, J. R., Claassen, H. H., & Smith, D. C. (1950). Infrared and Raman Spectra of Fluorinated Ethylenes. V. This compound. The Journal of Chemical Physics, 18(12), 1916-1921. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]

-

Papas, M. P., & Tobin, E. B. (2000). High-Resolution 19F MAS NMR Spectroscopy of Fluorocarbon Films from Pulsed PECVD of Hexafluoropropylene Oxide. The Journal of Physical Chemistry B, 104(43), 10115-10121. Available at: [Link]

-

Ho, C. P., & Chuang, S. S. C. (1994). Infrared Study of the Oxidation of this compound on TiO2. Langmuir, 10(10), 3745-3751. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hexafluoropropylene. PubChem. Available at: [Link]

-

McCord, J. P., & Strynar, M. J. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Trends in Analytical Chemistry, 118, 828-839. Available at: [Link]

-

Lemaire, H. P., & Livingston, R. L. (1952). The Molecular Structure of this compound. The Journal of Chemical Physics, 20(3), 570-570. Available at: [Link]

-

Andreev, M. N., Bespalov, I. S., Rebrov, A. K., Safonov, A. I., & Timoshenko, N. I. (2012). Mass Spectrometry of Pyrolysis Products of Hexafluoropropylene Oxide During Adiabatic Expansion of a Supersonic Jet. AIP Conference Proceedings, 1501(1), 1208-1212. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Propene, hexafluoro-. NIST WebBook. Available at: [Link]

-

Tobin, E. B., & Rinaldi, P. L. (2015). Multidimensional 19F NMR Analyses of Terpolymers from Vinylidene Fluoride (VDF)–Hexafluoropropylene (HFP)–Tetrafluoroethylene (TFE). Macromolecules, 48(11), 3533-3543. Available at: [Link]

-

Labelle, C. B., & Gleason, K. K. (1999). Fourier transform infrared spectroscopy of effluents from pulsed plasmas of 1,1,2,2-tetrafluoroethane, hexafluoropropylene oxide, and difluoromethane. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 17(6), 3437-3446. Available at: [Link]

-

SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoropropane. Wiley. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hexafluoropropylene oxide. PubChem. Available at: [Link]

-

Andreev, M. N., Bespalov, I. S., Rebrov, A. K., Safonov, A. I., & Timoshenko, N. I. (2012). Mass spectrometry of pyrolysis products of hexafluoropropylene oxide during adiabatic expansion of a supersonic jet. AIP Conference Proceedings, 1501(1), 1208-1212. Available at: [Link]

-

Chen, H., Chen, H., & Hu, X. (2022). Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances. ACS ES&T Water, 2(10), 1777-1786. Available at: [Link]

-

ResearchGate. (n.d.). XPS spectra of the sample F-3: (a) XPS spectrum of the F (1s) region,.... Available at: [Link]

-

Stevie, F. A., & Donley, C. L. (2020). Introduction to X-ray Photoelectron Spectroscopy. Journal of Vacuum Science & Technology A, 38(6), 063204. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum (HFIP/CDCl 3 , T = 298 K) of the CO/FS copolymer.... Available at: [Link]

-

Wikipedia. (n.d.). Photoemission spectroscopy. Available at: [Link]

-

Hüfner, S. (2003). Photoelectron Spectroscopy. Springer. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Available at: [Link]

-

Eden, S., Limão-Vieira, P., Hoffmann, S. V., & Mason, N. J. (2003). VUV photoabsorption by this compound. Chemical Physics Letters, 379(1-2), 170-176. Available at: [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

Tom, J. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

-

Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Available at: [Link]

Sources

- 1. What are the spectroscopic characteristics of Hexafluoropropylene? - Blog - Wanhongrun [zbwhr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propene, hexafluoro- [webbook.nist.gov]

- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 10. imp.kiev.ua [imp.kiev.ua]

- 11. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of hexafluoropropene

An In-Depth Technical Guide to the Physical and Chemical Properties of Hexafluoropropene

Introduction: The Significance of this compound

This compound (HFP), a colorless and odorless gas with the chemical formula C₃F₆, stands as a cornerstone in the field of organofluorine chemistry.[1][2][3][4] Its unique electronic structure, dominated by the high electronegativity of its six fluorine atoms, imparts a distinct profile of reactivity that makes it an invaluable monomer and chemical intermediate.[5] While it is non-flammable and only slightly soluble in water, its true utility is realized in its chemical transformations.[6][7] HFP is a critical building block for a vast array of high-performance materials, including fluoropolymers, fluoroelastomers, and specialized oils and greases.[5][6][7] Furthermore, its derivatives are finding increasing application as pharmaceutical intermediates and in the synthesis of agrochemicals, making a comprehensive understanding of its properties essential for researchers, scientists, and drug development professionals.[8][9][10] This guide provides an in-depth exploration of the physical characteristics and chemical behaviors that define this compound, offering field-proven insights into its handling and application.

Part 1: Core Physical and Spectroscopic Properties

At ambient temperature and pressure, HFP exists as a non-combustible gas that can act as an asphyxiant by displacing air.[1][2] Its physical properties are dictated by the strong carbon-fluorine bonds and the overall molecular structure, CF₃CF=CF₂.[4] These properties are crucial for designing reaction conditions, storage, and handling protocols.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃F₆ | [2][11] |

| Molecular Weight | 150.02 g/mol | [2][8] |

| IUPAC Name | 1,1,2,3,3,3-hexafluoroprop-1-ene | [2] |

| CAS Number | 116-15-4 | [8] |

| Boiling Point | -29.4 °C to -28 °C | [2][7][8] |

| Melting Point | -156.5 °C to -153 °C | [2][3][7] |

| Liquid Density | 1332 kg/m ³ (at 20 °C) | [3][8] |

| Vapor Pressure | 690 kPa (at 25 °C) | [8] |

| Water Solubility | Slightly soluble (82 mg/L at 28°C) | [4][6][7] |

| Appearance | Colorless, odorless gas | [1][2][3][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to identifying and characterizing HFP and its reaction products.

-

Infrared (IR) and Raman Spectroscopy : The vibrational frequencies of HFP have been thoroughly studied using both IR and Raman spectroscopy, allowing for a complete assignment of its fundamental vibrational modes.[12]

-

¹⁹F NMR Spectroscopy : ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. The spectrum of HFP provides distinct signals for the different fluorine environments within the molecule, which is essential for structural elucidation in its reaction products.[13]

-

Mass Spectrometry : The electron ionization mass spectrum of HFP is well-documented and serves as a key identifier for the compound in complex mixtures, for instance, during reaction monitoring by GC-MS.[11]

Part 2: Chemical Properties and Reactivity

The chemical behavior of HFP is dominated by the electronic properties of its double bond. The six highly electronegative fluorine atoms create a significant electron-deficient (electrophilic) character at the C=C bond, making it highly susceptible to attack by nucleophiles. This contrasts sharply with the nucleophilic nature of typical hydrocarbon alkenes.

Nucleophilic Reactions

Nucleophilic attack is the most characteristic reaction of HFP. The reaction typically proceeds via an addition-elimination or a direct addition mechanism, depending on the nucleophile and reaction conditions.

-

Causality of Reactivity : The electron-withdrawing inductive effect of the CF₃ group and the fluorine atoms attached directly to the double bond polarizes the π-system. This makes the terminal CF₂ carbon the primary site for nucleophilic attack, leading to the formation of a stable carbanion intermediate.

Caption: General mechanism of nucleophilic addition to this compound.

This reactivity is exploited in reactions with a wide range of nucleophiles, including amines, alkoxides, and organometallic reagents.[14] However, extreme caution is advised with certain reagents; for example, reactions with Grignard reagents have been reported to be explosive.[1][5][7]

Polymerization

HFP is a crucial monomer in the polymer industry, primarily used as a comonomer to produce high-performance fluoropolymers and fluoroelastomers.[6]

-

Copolymerization :

-

Fluorinated Ethylene Propylene (FEP) : Produced by the copolymerization of HFP with tetrafluoroethylene (TFE), FEP is a melt-processable fluoropolymer with excellent chemical resistance and thermal stability.[4][9]

-

Fluoroelastomers (FKM) : Copolymerization of HFP with vinylidene fluoride (VDF), and sometimes TFE, yields FKM materials (e.g., Viton™).[4] These elastomers are renowned for their high-temperature and chemical resistance, making them suitable for seals, gaskets, and hoses in demanding environments.[9]

-

-

Plasma Polymerization : Studies have shown that HFP can undergo plasma polymerization to form thin films. The properties of these films are dependent on process conditions such as plasma gas and power.[15]

Hexafluoropropylene Oxide (HFPO) and its Polymerization

The epoxide of HFP, hexafluoropropylene oxide (HFPO), is a vital intermediate for producing perfluoropolyether (PFPE) fluids and lubricants like Krytox™.[16]

-

Anionic Ring-Opening Polymerization : HFPO undergoes anionic ring-opening polymerization, typically initiated by a fluoride ion (e.g., from CsF or KF).[16][17] The fluoride ion attacks the central carbon of the epoxide ring, initiating a chain-growth process.[16] This reaction is carefully controlled at low temperatures to produce polymers with specific molecular weights.[17][18]

Caption: Key applications derived from this compound.

-

Drug Development : Copolymers such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) are being explored for creating membranes for controlled drug release formulations. [19]Solvents derived from HFP oligomers are also used in pharmaceutical synthesis. [10][20]* Industrial Uses : Beyond polymers, HFP is a feedstock for producing the fire extinguishing agent heptafluoropropane (HFC-227ea) and HFP trimer, which is used as an environmentally friendly solvent and cleaning agent. [6][9][10]

Safety and Handling

HFP is classified as harmful if inhaled and may cause respiratory irritation. [2][21][22]Prolonged or repeated exposure can cause damage to organs, with the kidney being a principal target. [6][21][23]As a liquefied gas, contact can cause severe burns or frostbite. [1][24]

-